molecular formula C22H21FN4O2S2 B2810411 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 933231-13-1

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2810411
CAS No.: 933231-13-1
M. Wt: 456.55
InChI Key: HJDJZHQKQDSCPN-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thiazolotriazole ring, and a tetrahydronaphthalene sulfonamide moiety

Preparation Methods

The synthesis of N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the thiazolotriazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorophenyl group: This step may involve a substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the ethyl linker: This can be done through alkylation reactions.

    Formation of the tetrahydronaphthalene sulfonamide moiety:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Biological Studies: It can be used in studies to understand its interaction with enzymes, receptors, and other biomolecules.

    Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.

Comparison with Similar Compounds

Similar compounds to N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide include other thiazolotriazole derivatives and sulfonamide-containing compounds. What sets this compound apart is the specific combination of the fluorophenyl group, thiazolotriazole ring, and tetrahydronaphthalene sulfonamide moiety, which may confer unique biological and chemical properties. Examples of similar compounds include:

    Thiazolotriazole derivatives: Compounds with similar ring structures but different substituents.

    Sulfonamide-containing compounds: Molecules that feature the sulfonamide group but differ in other structural aspects.

This unique combination of functional groups may result in distinct interactions with biological targets and different chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S2/c23-20-8-4-3-7-19(20)21-25-22-27(26-21)17(14-30-22)11-12-24-31(28,29)18-10-9-15-5-1-2-6-16(15)13-18/h3-4,7-10,13-14,24H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDJZHQKQDSCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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